molecular formula C10H10O5 B11770285 (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate CAS No. 58293-86-0

(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate

Cat. No.: B11770285
CAS No.: 58293-86-0
M. Wt: 210.18 g/mol
InChI Key: YHEHEVFHOZQFHC-GQCTYLIASA-N
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Description

METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol . This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methoxycarbonylvinyl group attached to the furan ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE typically involves the reaction of furan derivatives with methoxycarbonylvinyl reagents under specific conditions. One common method involves the use of a copper-catalyzed reaction, where furan derivatives react with methoxycarbonylvinyl reagents in the presence of a copper catalyst to yield the desired product .

Industrial Production Methods

In industrial settings, the production of METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE can be achieved through a continuous flow process, which allows for the efficient and scalable synthesis of the compound. This method involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The methoxycarbonylvinyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE is unique due to the presence of the methoxycarbonylvinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

58293-86-0

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 5-[(E)-3-methoxy-3-oxoprop-1-enyl]furan-2-carboxylate

InChI

InChI=1S/C10H10O5/c1-13-9(11)6-4-7-3-5-8(15-7)10(12)14-2/h3-6H,1-2H3/b6-4+

InChI Key

YHEHEVFHOZQFHC-GQCTYLIASA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(O1)C(=O)OC

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)C(=O)OC

Origin of Product

United States

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